![molecular formula C11H10N2O B1423425 4-methoxy-7-methyl-1H-indole-6-carbonitrile CAS No. 1167056-33-8](/img/structure/B1423425.png)
4-methoxy-7-methyl-1H-indole-6-carbonitrile
Overview
Description
4-methoxy-7-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-methoxy-7-methyl-1H-indole-6-carbonitrile typically involves the construction of the indole ring system followed by the introduction of the cyano, methoxy, and methyl substituents. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methoxy-7-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-methoxy-7-methyl-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-methoxy-7-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:
- 6-Amino-4-methoxy-7-methyl-1H-indole
- 6-Bromo-4-methoxy-7-methyl-1H-indole
- 6-Fluoro-4-methoxy-7-methyl-1H-indole
These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the cyano group in this compound makes it unique and may confer distinct reactivity and biological activity .
Biological Activity
4-Methoxy-7-methyl-1H-indole-6-carbonitrile is a synthetic compound belonging to the indole family, characterized by a methoxy group at the fourth position, a methyl group at the seventh position, and a carbonitrile group at the sixth position of the indole ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of significant interest in pharmacological research.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under acidic or basic conditions, with the introduction of the cyano, methoxy, and methyl substituents. The compound's reactivity can be attributed to its electrophilic substitution mechanisms, where the electron-donating methoxy group enhances nucleophilicity, making it more susceptible to electrophilic attacks.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
- Several studies have highlighted the potential anticancer properties of compounds with similar indole structures. For instance, molecular docking studies have shown favorable interactions between this compound and various cancer-related targets.
- In vitro assays have demonstrated its cytotoxic effects against multiple cancer cell lines, including breast carcinoma (MCF-7) and colon cancer (HCT116), suggesting its potential as a chemotherapeutic agent .
2. Mechanism of Action
- The mechanism of action involves binding to specific molecular targets and modulating their activity. This includes interactions with enzymes and receptors that are crucial for cancer cell proliferation and survival.
- The compound has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .
3. Other Biological Activities
- Beyond anticancer effects, this compound has been investigated for antiviral and anti-inflammatory properties. Its diverse biological profile makes it a candidate for further therapeutic exploration.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methoxyindole | Methoxy group at C5 | Simpler structure; less complex reactivity |
7-Methylindole | Methyl group at C7 | Lacks additional functional groups |
6-Fluoroindole | Fluorine atom at C6 | Exhibits different electronic properties |
4-Methoxyindole | Methoxy group at C4 | Similar activation but lacks carbonitrile functionality |
The combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler structures.
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a recent study, this compound was tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that treatment led to increased apoptosis rates and cell cycle arrest in the G1 phase.
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to assess the binding affinity of this compound to key targets involved in cancer progression. The results demonstrated strong binding interactions with proteins such as p53 and caspases, suggesting potential pathways through which the compound exerts its anticancer effects.
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-8(6-12)5-10(14-2)9-3-4-13-11(7)9/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXLEIIZJXIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C#N)OC)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261897 | |
Record name | 4-Methoxy-7-methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-33-8 | |
Record name | 4-Methoxy-7-methyl-1H-indole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-7-methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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